molecular formula C10H8N2O3 B1683692 Tyrphostin A46 CAS No. 118409-59-9

Tyrphostin A46

Cat. No. B1683692
M. Wt: 204.18 g/mol
InChI Key: USOXQZNJFMKTKJ-XVNBXDOJSA-N
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Description

Tyrphostin A46, also known as AG 99, is a type of Tyrphostin . Tyrphostins are synthetic compounds that act as inhibitors of protein tyrosine kinases . The molecular formula of Tyrphostin A46 is C10H8N2O3 .

Scientific Research Applications

Neuroprotective Effects

Tyrphostins, including Tyrphostin A46, have shown potential in protecting neuronal cells from oxidative stress-induced nerve cell death (oxytosis). They protect nerve cells through various mechanisms, such as acting as antioxidants, mitochondrial uncouplers, and by increasing cellular glutathione levels (Sagara et al., 2002).

Anti-Inflammatory Properties

Tyrphostin A46 has been studied for its effects on inflammatory conditions. It has been observed to ameliorate cartilage and bone destructions in models of inflammatory and autoimmune diseases, potentially limiting bone erosion and influencing osteoclast generation (Gyurkovska et al., 2014).

Protein Tyrosine Kinase Inhibition

Tyrphostin A46, as part of the tyrphostin family, is known for its inhibitory effects on protein tyrosine kinase activity. It has been utilized in studies to explore signal transduction mechanisms (Ramdas et al., 1994). Its impact on various enzymes and signaling pathways makes it a significant tool in molecular biology and pharmacological research.

GTP-utilizing Enzymes Inhibition

Tyrphostins, including Tyrphostin A46, have been shown to inhibit the GTPase activity of proteins and the enzymatic activities of other GTP-utilizing proteins. This property expands its applicability in studying GTP-related processes in cells (Wolbring et al., 1994).

Platelet Function Modulation

Tyrphostin A46 has been evaluated for its impact on equine platelet function and protein tyrosine phosphorylation, providing insights into its potential role in modulating platelet aggregation and signal transduction pathways in platelets (Dillon & Heath, 1995).

Gastric Ulcer Healing

Research has indicated that Tyrphostin A46 influences gastric ulcer healing by affecting the EGF-R-ERK signal transduction pathway. It demonstrates a significant impact on ulcer healing and related cellular activities (Pai et al., 1998).

Future Directions

While specific future directions for Tyrphostin A46 research are not mentioned in the sources retrieved, one study suggests that Tyrphostins could potentially be used to maintain the stemness of mesenchymal stem cells . This suggests that Tyrphostin A46 and similar compounds could have potential applications in regenerative medicine and tissue engineering.

properties

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOXQZNJFMKTKJ-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C(\C#N)/C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrphostin A46

CAS RN

118409-59-9, 122520-85-8
Record name Tyrphostin A46
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrphostin A46
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122520858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrphostin 46
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AG 99
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TYRPHOSTIN A46
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARL2OF9022
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Reaction of 2.4 g (10 mmol) 3,4-dihydroxybenzaldehyde and 0.9 g (10.7 mmol) cyanoacetamide by the procedure described in Example 1 above gave 1.45 g (70% yield) of product as a yellow solid, m.p. 247° C.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
BL Martin - Biochemical pharmacology, 1998 - Elsevier
… , tyrphostin A46 also has an additional hydroxyl group, but the aliphatic portion of A46 is significantly different. Tyrphostin A46 has … The carboxamido group of tyrphostin A46 may support …
Number of citations: 19 www.sciencedirect.com
DN Banbury, JD Oakley, RB Sessions… - Journal of Biological …, 2003 - ASBMB
… However, our previous in vitro binding studies showed that only tyrphostin A46 efficiently inhibits the interaction between ॖ2 and a YXXΦ motif ( …
Number of citations: 138 www.jbc.org
CM Crump, JL Williams, DJ Stephens… - Journal of Biological …, 1998 - ASBMB
Several intracellular membrane trafficking events are mediated by tyrosine-containing motifs found within the cytosolic domains of certain integral membrane proteins. Many of these …
Number of citations: 30 www.jbc.org
R Pai, M Ohta, RM Itani, IJ Sarfeh, AS Tarnawski - Gastroenterology, 1998 - Elsevier
… Furthermore, this study showed that treatment with Tyrphostin A46 (inhibitor of EGF-R kinase and EGF-R kinase–dependent cell proliferation) significantly delays ulcer healing and …
Number of citations: 137 www.sciencedirect.com
CC Taylor, PF Terranova - Biology of Reproduction, 1996 - academic.oup.com
… Treatment of GC with the epidermal growth factor receptor tyrosine kinase inhibitor, tyrphostin A46, blocked the inhibitory effects of LPS on steroid secretion and was associated with an …
Number of citations: 62 academic.oup.com
K Lee, ST Yun, CO Yun, BY Ahn, EC Jo - Gene therapy, 2012 - nature.com
… , whereas it remained unresponsive to EGF or tyrphostin A46 in the Rb7Δ19k-infected cells (… ) upon tyrphostin A46 treatment, whereas it remained unresponsive to EGF or tyrphostin A46 …
Number of citations: 12 www.nature.com
T Ogawa, K Maeda, S Tonai, T Kobayashi… - Journal of …, 2003 - Elsevier
… Tyrphostin A46, an EGF-receptor tyrosine kinase inhibitor, was purchased from Tocris … Epinastine and tyrphostin A46 doses were based on references of other investigators (17 – 20), as …
Number of citations: 33 www.sciencedirect.com
J Majka, M Wierdak, A Szlachcic… - American Journal …, 2020 - journals.physiology.org
… with or without EGFR kinase inhibitor tyrphostin A46, EGF or PPARγ antagonist GW9662 … with salivectomy or concurrent treatment with tyrphostin A46 or pioglitazone combined with EGF…
Number of citations: 7 journals.physiology.org
RA de Boer, S Pokharel, M Flesch… - Journal of molecular …, 2004 - Springer
… Therefore, we compared the effects of either an inhibitor of EGF-R tyrosine kinase (tyrphostin A46, TYR) or a specific p38 MAPK inhibitor (SB 239063) in homozygous TGR(mRen2)27 in …
Number of citations: 82 link.springer.com
C Guillemette, E Lévesque, M Beaulieu… - …, 1997 - academic.oup.com
… Effects of tyrphostin A46 and an anti-EGF-R antibody on the … in the presence and in the absence of tyrphostin A46 (10μ m) or anti-EGF-… control without tyrphostin A46 or EGF-R antibody). …
Number of citations: 112 academic.oup.com

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